molecular formula C15H17FN6 B2503694 5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2415520-94-2

5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B2503694
CAS No.: 2415520-94-2
M. Wt: 300.341
InChI Key: QIFZPIUISWLTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or de-pyridazinylated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Fluoro-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine apart is its unique combination of a fluorinated pyrimidine core with a pyridazinyl group. This structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(5-fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6/c1-10-2-3-14(20-19-10)21-5-11-7-22(8-12(11)6-21)15-13(16)4-17-9-18-15/h2-4,9,11-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZPIUISWLTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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